

Development of Posaconazole-loaded nanoparticles for targeted delivery

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Compound of Interest

Compound Name: Posaconazole

Cat. No.: B062084

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Application Notes and Protocols for Posaconazole-Loaded Nanoparticles For Targeted Antifungal Drug Delivery

Abstract

Posaconazole (PCZ) is a broad-spectrum triazole antifungal agent, but its clinical efficacy is often hampered by poor aqueous solubility, which limits its bioavailability.[1][2][3] Nanotechnology presents a promising strategy to overcome these limitations by encapsulating **posaconazole** into nanoparticle-based delivery systems.[4] These systems can enhance solubility, improve drug stability, offer controlled release, and enable targeted delivery to fungal cells, thereby increasing therapeutic efficacy while potentially reducing systemic toxicity.[4][5][6] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of **posaconazole**-loaded nanoparticles for researchers, scientists, and drug development professionals.

Introduction to Posaconazole Nanoparticles

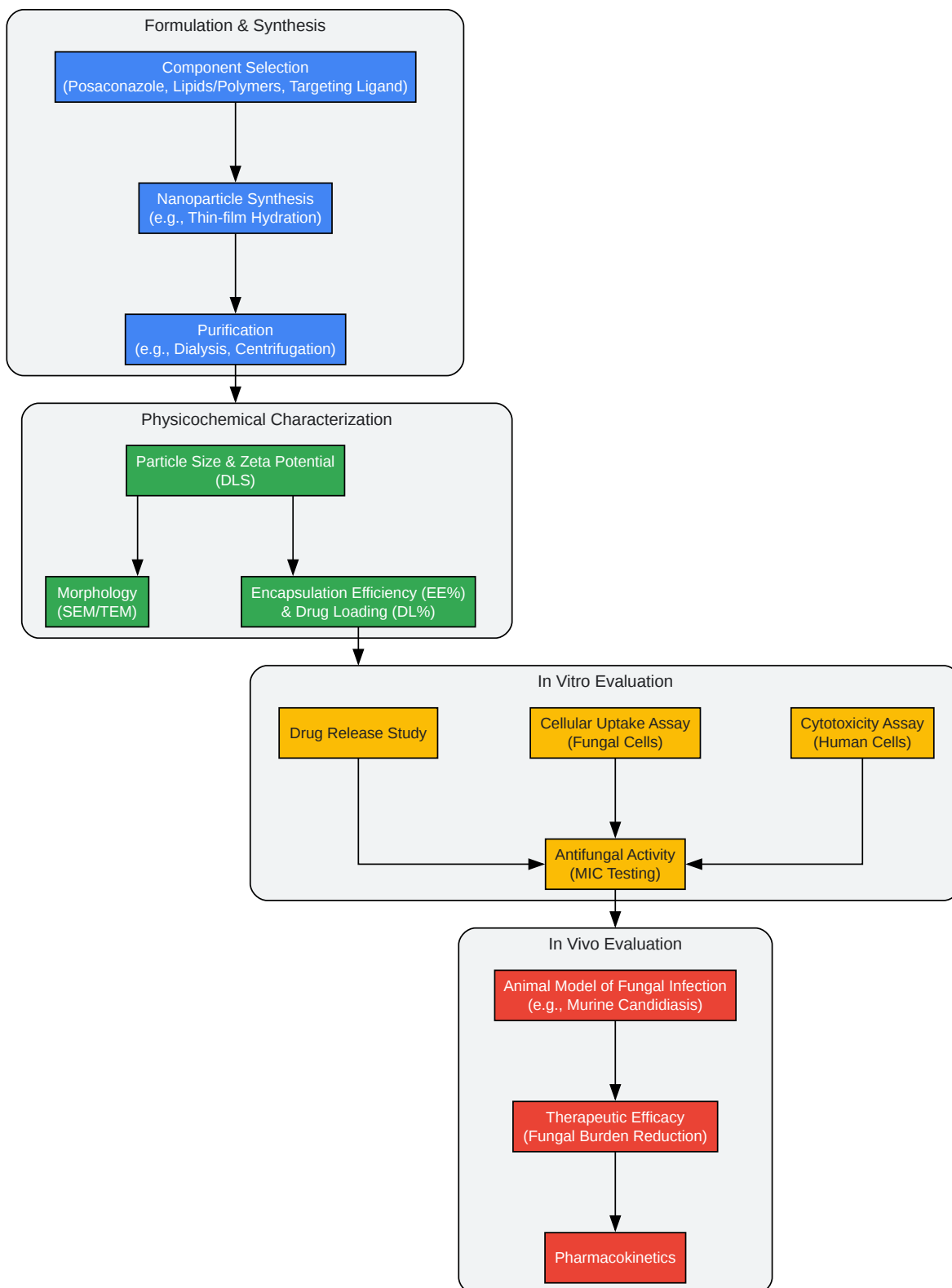
Fungal infections represent a significant global health threat, exacerbated by the rise of drug-resistant strains like *Candida auris*. [5][7] **Posaconazole** is a potent antifungal that acts by inhibiting the lanosterol-14 α -demethylase enzyme, a key component in the synthesis of ergosterol, which is vital for fungal cell membrane integrity.[1][2] However, as a

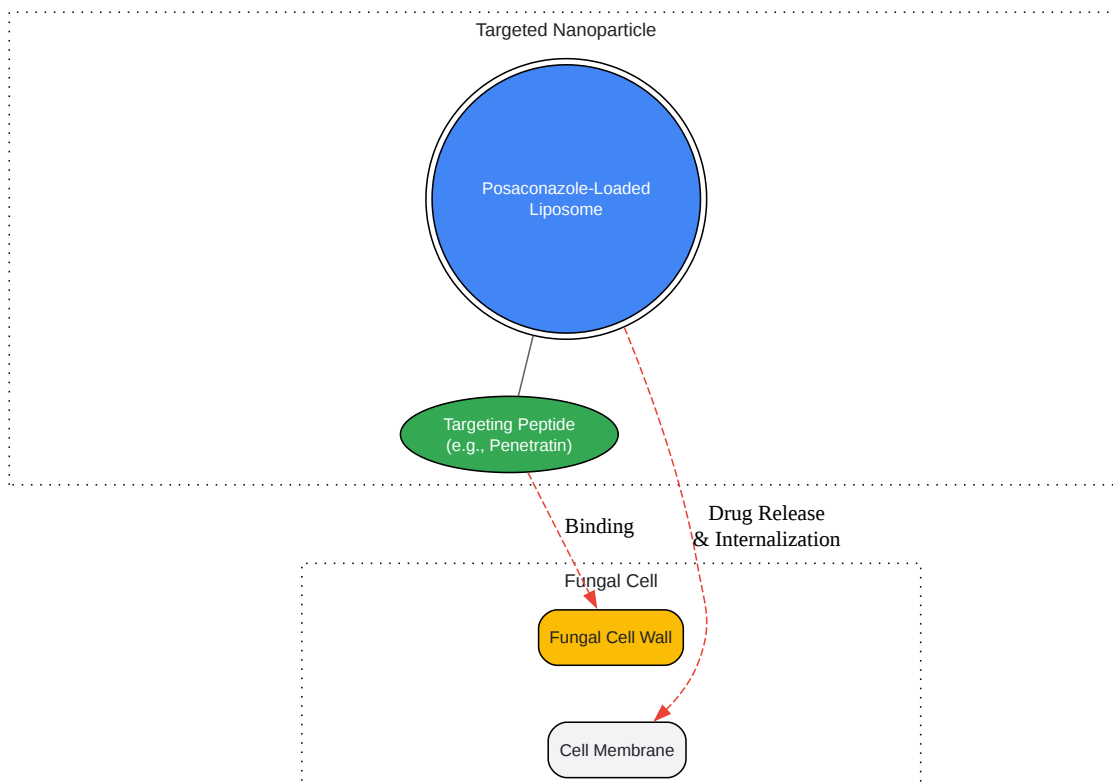
Biopharmaceutics Classification System (BCS) Class II drug, its poor solubility is a major challenge.[\[1\]](#)[\[2\]](#)[\[3\]](#)

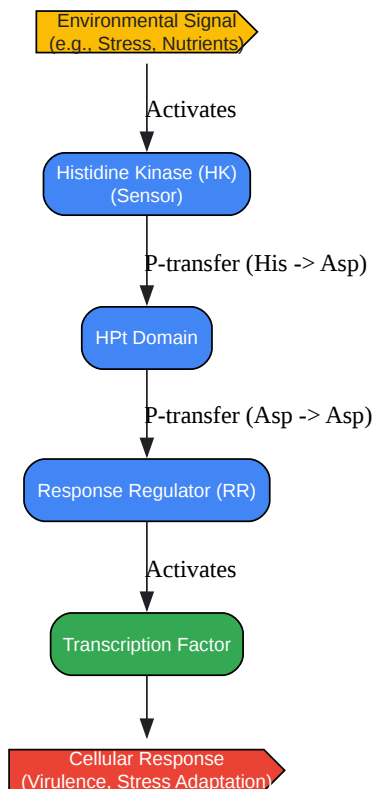
Nanocarrier systems, such as liposomes, nano-micelles, and polymeric nanoparticles, can encapsulate hydrophobic drugs like **posaconazole**, improving their pharmacological properties.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#) Furthermore, by modifying the surface of these nanoparticles with targeting ligands, such as specific peptides, it is possible to direct the drug specifically to fungal cells, enhancing its local concentration at the site of infection and minimizing off-target effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Recent studies have demonstrated that peptide-guided liposomes loaded with **posaconazole** can significantly increase the drug's effectiveness against *Candida* species, including in difficult-to-treat biofilms, at much lower concentrations than the free drug.[\[5\]](#)[\[7\]](#)

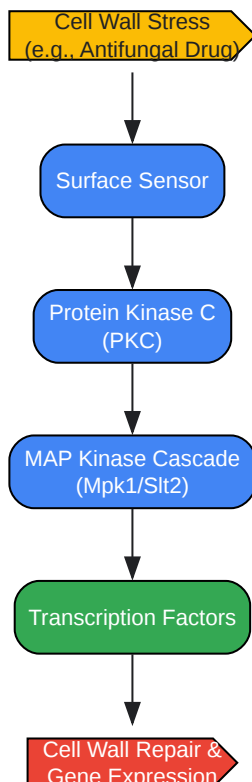
Experimental and Logical Workflows

The development and evaluation of targeted **posaconazole** nanoparticles follow a structured workflow, from initial formulation to preclinical testing. This process ensures a systematic approach to creating a safe and effective drug delivery system.









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